

Technical Guide: Discovery, Isolation, and Characterization of Finasteride 2-(2-Methylpropanol)amide

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Compound of Interest

Compound Name:	Finasteride 2-(2-Methylpropanol)amide
CAS No.:	116285-36-0
Cat. No.:	B018630

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Executive Summary

In the high-stakes environment of 5ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

-reductase inhibitor development, the rigorous identification of related substances is mandated by ICH Q3A/Q3B guidelines. This guide focuses on a specific, structurally complex analogue: **Finasteride 2-(2-Methylpropanol)amide** (CAS 116285-36-0).

Also known as the "hydroxy-tert-butyl" derivative or Metabolite M1, this compound represents a critical control point. It arises through two distinct vectors: as a process impurity during the amidation of the steroidal acid precursor due to contaminated reagents, or as a Phase I metabolite formed via CYP3A4-mediated oxidation. Its isolation is technically demanding due to its polarity similarity to the parent compound, requiring precise chromatographic intervention.

Chemical Identity & Structural Logic[2]

Before detailing isolation, we must establish the structural target. Finasteride contains a bulky tert-butyl amide side chain. The 2-(2-methylpropanol)amide variant modifies this hydrophobic cap with a primary hydroxyl group, significantly altering solvation properties without disrupting the steric bulk essential for enzyme binding.

Table 1: Physicochemical Profile[3]

Parameter	Specification
Common Name	Finasteride 2-(2-Methylpropanol)amide
Systematic Name	(5 α - β)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number	116285-36-0
Molecular Formula	C H N O
Molecular Weight	388.54 g/mol
Parent Difference	+16 Da (Oxygen insertion) vs. Finasteride (372.55 g/mol)
Polarity Shift	Increased polarity (hydroxyl group); elutes before Finasteride in RP-HPLC

Origin & Formation Pathways

Understanding the genesis of this compound is the prerequisite for effective isolation. It is not a random degradation product; it is the result of specific chemical or enzymatic logic.

Synthetic Origin (Process Impurity)

In the industrial synthesis of Finasteride, the key step is the amidation of 3-oxo-4-aza-5

-androst-1-ene-17

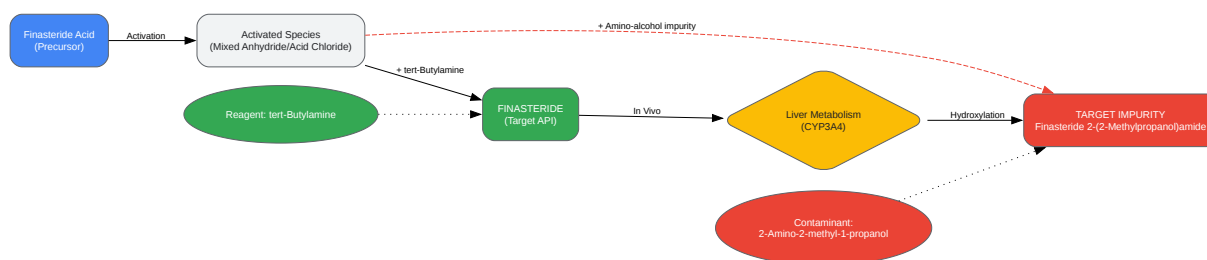
-carboxylic acid (Finasteride Acid). This is typically achieved by activating the acid (e.g., via acid chloride or mixed anhydride) and reacting it with tert-butylamine.

- The Flaw: Commercial tert-butylamine can contain traces of 2-amino-2-methyl-1-propanol.
- The Result: The amino-alcohol competes for the activated ester, forming **Finasteride 2-(2-Methylpropanol)amide**.

Metabolic Origin (Bioutransformation)

In vivo, Finasteride is extensively metabolized in the liver. The CYP3A4 subfamily hydroxylates the terminal methyl groups of the tert-butyl moiety, generating the same structure as a polar metabolite.

Diagram 1: Formation Pathways (DOT Visualization)



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Caption: Dual-origin pathway showing competitive amidation during synthesis and oxidative hydroxylation during metabolism.

Isolation & Purification Protocol

This protocol is designed for the isolation of the impurity from a synthetic mother liquor enriched with the side-product (simulating the "process impurity" scenario). This is a self-validating workflow: the presence of the hydroxyl group provides a "handle" for separation from the lipophilic parent.

Reagents & Equipment

- Stationary Phase: Octadecylsilane (C18) Prep-Column (e.g., Waters XBridge Prep C18, 5 μm , 19 x 250 mm).
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Detector: UV-Vis at 210 nm (amide absorption) and 240 nm (enone system).

Step-by-Step Methodology

Step 1: Feedstock Preparation Dissolve the crude reaction mixture (containing Finasteride and ~0.5-2% impurity) in 50:50 Water:Acetonitrile. Filter through a 0.22 μm PTFE filter. Causality: The high organic content ensures solubility of the steroid core, while filtration protects the prep column backpressure.

Step 2: Gradient Optimization (Analytical Scout) Before prep-scale, run a linear gradient.

- Observation: Finasteride elutes at ~12 min. The target impurity, being more polar (hydroxyl group), will elute earlier, likely at ~9-10 min (Relative Retention Time ~0.8).

Step 3: Preparative Isolation Cycle Execute the following gradient to maximize resolution between the impurity and the main peak.

Table 2: Preparative HPLC Gradient

Time (min)	% Mobile Phase A (Water/FA)	% Mobile Phase B (ACN)	Flow Rate (mL/min)	Action
0.0	90	10	15.0	Equilibration
2.0	90	10	15.0	Injection
20.0	50	50	15.0	Linear Ramp
25.0	10	90	15.0	Wash
26.0	90	10	15.0	Re-equilibration

Step 4: Fraction Collection & Lyophilization Collect the peak eluting immediately prior to the main Finasteride peak.

- Critical Control: Do not use rotary evaporation at high temperatures (>40°C) as the amide bond can be susceptible to hydrolysis under acidic conditions. Freeze-dry (lyophilize) the fractions to obtain a white, amorphous powder.

Structural Confirmation (Self-Validating Analysis)

Once isolated, the identity must be confirmed. We rely on the "Rule of Differences" between the parent and the impurity.

Mass Spectrometry (HRMS)

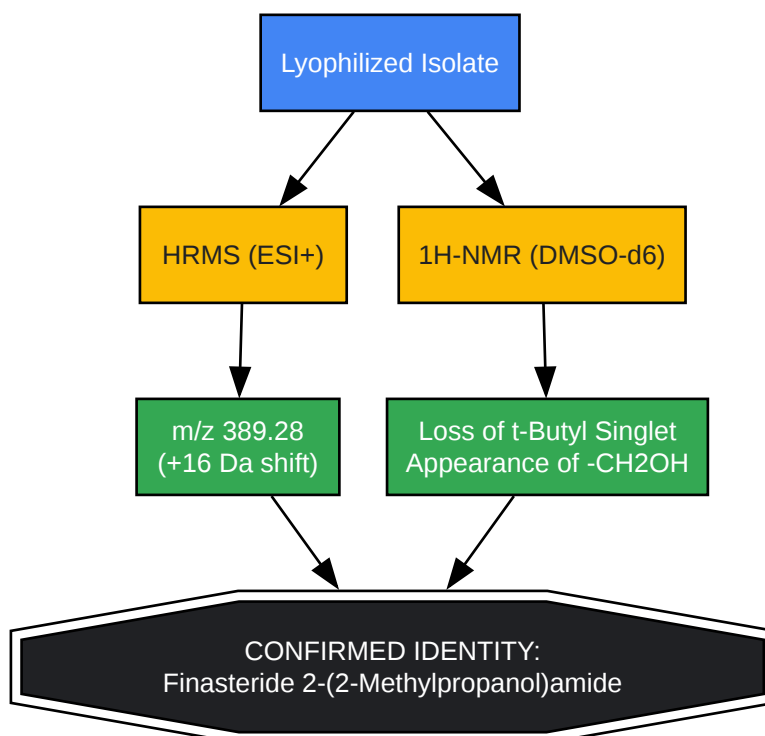
- Method: ESI+ (Electrospray Ionization, Positive Mode).
- Finasteride $[M+H]^+$: 373.2855 m/z.
- Target Impurity $[M+H]^+$: 389.2804 m/z.
- Validation: A mass shift of exactly +15.9949 Da confirms the addition of a single oxygen atom.

Nuclear Magnetic Resonance (1H -NMR)

This is the definitive proof of structure. The symmetry of the tert-butyl group is broken in the impurity.

- Finasteride (Parent): Shows a strong singlet integrating for 9 protons (three -CH₃ groups) at ~1.3 ppm.
- Impurity (Target):
 - The 9-proton singlet disappears.
 - New Signal A: A singlet for 6 protons (two -CH₃ groups) at ~1.2-1.3 ppm.
 - New Signal B: A methylene signal (-CH₂-OH) appearing as a doublet or singlet (depending on solvent exchange) shifted downfield to ~3.3-3.5 ppm.

Diagram 2: Analytical Validation Workflow



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Caption: Multi-modal confirmation logic using Mass Spectrometry and NMR to validate the hydroxyl-insertion structure.

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